3-Phenoxypropanehydrazide

Beschreibung

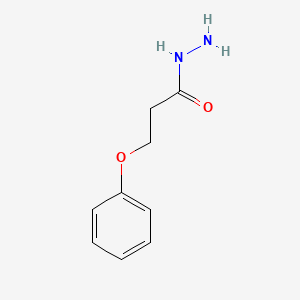

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenoxypropanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(12)6-7-13-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHSYZCXIFCBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95885-09-9 | |

| Record name | 3-phenoxypropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenoxypropanehydrazide chemical structure and properties

Structure, Synthesis, and Pharmacological Utility

Executive Summary

3-Phenoxypropanehydrazide (also known as

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthesis protocols, and spectroscopic characterization.

Part 1: Chemical Identity & Structural Analysis

The molecule is characterized by a flexible ethylene linker (

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Synonyms | 3-Phenoxypropionic acid hydrazide; |

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| Parent Acid CAS | 7170-38-9 (3-Phenoxypropionic acid) |

| SMILES | C1=CC=C(C=C1)OCCC(=O)NN |

Structural Geometry (DOT Visualization)

The following diagram illustrates the core pharmacophore segments of the molecule, highlighting the reactive centers used in downstream synthesis.

Figure 1: Pharmacophore segmentation of this compound showing the lipophilic tail and reactive headgroup.

Part 2: Physicochemical Profile[3]

Understanding the physical properties is essential for handling and purification. The hydrazide is more polar than its corresponding ester precursor due to the H-bond donor/acceptor capability of the

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Typically white to off-white needles. |

| Melting Point | 102 – 105 °C | Higher than parent acid (97.5 °C) due to intermolecular H-bonding. |

| Solubility | Ethanol, DMSO, DMF | Soluble in hot alcohols; sparingly soluble in cold water. |

| LogP (Predicted) | ~1.1 – 1.3 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Hydrazide) | ~3.0 – 3.5 | The terminal amino group is weakly basic. |

Part 3: Synthetic Methodology

The synthesis of this compound is a classic two-step protocol starting from phenol and 3-chloropropionic acid (or acrylonitrile), followed by esterification and hydrazinolysis.

Reaction Scheme

-

O-Alkylation: Phenol + 3-Chloropropionic acid

3-Phenoxypropionic acid. -

Esterification: Acid + Ethanol (

) -

Hydrazinolysis: Ester + Hydrazine Hydrate

this compound.

Validated Laboratory Protocol

Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.

Step 1: Synthesis of Ethyl 3-Phenoxypropionate

-

Reagents: Dissolve 3-phenoxypropionic acid (0.1 mol) in absolute ethanol (100 mL). Add conc.

(1-2 mL) as a catalyst. -

Reflux: Heat the mixture under reflux for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Workup: Evaporate excess ethanol. Neutralize the residue with

solution.[1] Extract with ethyl acetate, dry over

Step 2: Hydrazinolysis (The Critical Step)

-

Mixing: Dissolve Ethyl 3-phenoxypropionate (0.05 mol) in absolute ethanol (30 mL).

-

Addition: Dropwise add Hydrazine Hydrate (99%, 0.10 mol).

-

Expert Insight: We use a 2:1 molar excess of hydrazine. This is crucial to prevent the formation of the symmetrical dimer (

), which is a common byproduct if hydrazine is limiting.

-

-

Reflux: Reflux the mixture for 4–6 hours. A white solid often precipitates upon cooling.

-

Purification: Cool the solution to 0°C. Filter the solid precipitate. Recrystallize from ethanol to obtain pure white needles.

Figure 2: Step-wise synthetic pathway from raw materials to the target hydrazide.[2]

Part 4: Spectroscopic Characterization[3][6]

To validate the structure, researchers must confirm the loss of the ester ethoxy group and the appearance of hydrazide protons.

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: Doublet or broad band at 3200–3350 cm⁻¹ (Characteristic of primary/secondary amines).

-

C=O Stretch: Strong peak at 1650–1670 cm⁻¹ (Amide I band, shifted lower than the ester carbonyl ~1735 cm⁻¹).

-

C-O-C Stretch: Strong bands at 1240 cm⁻¹ (Ar-O-Alkyl ether).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| -CONH- | 9.0 – 9.5 | Broad Singlet | 1H | Amide proton |

| -NH₂ | 4.0 – 4.5 | Broad Singlet | 2H | Terminal amine (exchanges with |

| Ar-O-CH₂- | 4.20 | Triplet ( | 2H | Methylene adjacent to oxygen |

| -CH₂-C=O | 2.55 – 2.65 | Triplet ( | 2H | Methylene adjacent to carbonyl |

| Aromatic | 6.9 – 7.3 | Multiplet | 5H | Phenoxy ring protons |

Self-Validation Check: The disappearance of the quartet (~4.1 ppm) and triplet (~1.2 ppm) associated with the ethyl ester group confirms the completion of the reaction.

Part 5: Biological & Synthetic Utility[4][5][7][8][9][10]

Precursor to 1,3,4-Oxadiazoles

The primary application of this compound is as a "linker scaffold" for 1,3,4-oxadiazoles. These derivatives are highly valued in agriculture (herbicides) and medicine (antibacterials).[1]

-

Mechanism: Reaction with aromatic acids in

leads to cyclodehydration. -

Significance: The phenoxy-ethyl tail provides lipophilicity, facilitating cell membrane penetration, while the oxadiazole ring acts as a bioisostere for esters or amides.

Enzyme Inhibition (MAO)

Hydrazides are historically known to inhibit Monoamine Oxidase (MAO). The structure of this compound mimics neurotransmitters (like serotonin) due to the ethyl spacer and aromatic ring, potentially allowing it to fit into the MAO active site, while the hydrazide group chelates the FAD cofactor or copper centers.

Schiff Base Formation

Condensation with aldehydes yields hydrazones (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81596, 3-Phenoxypropionic acid. Retrieved from .

-

NIST Mass Spectrometry Data Center. 3-Phenoxypropionic acid Infrared Spectrum.[3] Retrieved from .

- Popiołek, L. (2017).Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. (Contextual grounding on hydrazide biological activity).

-

Rollas, S., & Küçükgüzel, Ş.[4] G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. (Foundational review on hydrazide/hydrazone pharmacophores).

-

GuideChem. 2-Phenoxypropionic acid Properties and NMR Data. Retrieved from .

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-Phenoxypropanehydrazide

This guide provides a comprehensive overview of the essential physicochemical characterization of 3-phenoxypropanehydrazide for researchers, scientists, and professionals in drug development. The following sections detail the molecular structure, predicted physicochemical properties, a proposed synthetic route, and a suite of analytical methodologies for comprehensive characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Molecular Structure and Identity

This compound is a chemical compound with the molecular formula C₉H₁₂N₂O₂. Its structure features a phenoxy group linked to a propanoyl moiety, which is in turn attached to a hydrazide functional group.

Chemical Structure:

Key Structural Features:

-

Aromatic Ring: The phenyl group influences the molecule's hydrophobicity and potential for π-π stacking interactions.

-

Ether Linkage: The ether bond provides flexibility to the molecule.

-

Hydrazide Group: This functional group is a key site for hydrogen bonding and potential coordination with metal ions. It is also a reactive handle for the synthesis of more complex molecules.

Predicted Physicochemical Properties

| Property | Predicted Value (for 3-Phenoxybenzhydrazide) | Unit | Source |

| Molecular Weight | 228.25 | g/mol | Cheméo[1] |

| Normal Boiling Point | 754.17 | K | Joback Method (Cheméo)[1] |

| Normal Melting Point | 509.71 | K | Joback Method (Cheméo)[1] |

| logP (Octanol/Water) | 2.082 | Crippen Method (Cheméo)[1] | |

| Water Solubility (log₁₀) | -3.46 | mol/L | Crippen Method (Cheméo)[1] |

Note: These values are computationally derived for a related compound and should be experimentally verified for this compound.

Proposed Synthesis of this compound

A common and effective method for the synthesis of hydrazides is the reaction of a corresponding ester with hydrazine hydrate.[2][3] The proposed synthetic pathway for this compound is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-phenoxypropanoate in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comprehensive Physicochemical Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. The following analytical workflow is recommended.

Caption: Recommended analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. For this compound, ¹H, ¹³C, and 2D NMR experiments like HSQC are recommended.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm corresponding to the protons on the phenyl ring.

-

-OCH₂- Protons: A triplet signal corresponding to the methylene group adjacent to the ether oxygen.

-

-CH₂-CO- Protons: A triplet signal for the methylene group adjacent to the carbonyl group.

-

-NH- and -NH₂ Protons: Broad signals that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm).

-

Aliphatic Carbons: Signals for the two methylene carbons in the propyl chain.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups.

-

C=O Stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.

-

C-O-C Stretching: Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) for the ether linkage.

-

Aromatic C-H and C=C Stretching: Signals characteristic of the phenyl group.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FT-IR spectrometer with the neat sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable technique for this molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak: An [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of this compound (C₉H₁₂N₂O₂; MW = 196.23 g/mol ).

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the molecule, which can further support the proposed structure.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Infuse the sample solution into an ESI-mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure. For enhanced sensitivity, especially in complex matrices, MS/MS can be employed by monitoring specific daughter ions.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Experimental Protocol:

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm).

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis: Inject the sample and run the gradient method. The purity is determined by the area percentage of the main peak.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, which is important for understanding its stability and solid-state characteristics.[5]

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and enthalpy of fusion, and to assess the crystalline nature of the compound.

-

Procedure: A small, accurately weighed amount of the sample is heated in a sealed aluminum pan at a constant rate, and the heat flow is measured relative to an empty reference pan.

-

Expected Result: A sharp endothermic peak corresponding to the melting of the crystalline solid.

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability and decomposition profile of the compound.

-

Procedure: The mass of the sample is monitored as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).

-

Expected Result: A plot of mass versus temperature showing the temperature at which the compound starts to decompose.

Conclusion

The comprehensive physicochemical characterization of this compound requires a synergistic application of various analytical techniques. While direct experimental data is limited, this guide provides a robust framework for its synthesis and characterization based on established scientific principles and data from closely related compounds. The detailed protocols and workflows presented herein are intended to enable researchers to generate high-quality, reliable data for this compound, facilitating its further investigation in drug discovery and development.

References

-

Cheméo. (n.d.). Chemical Properties of 3-Phenoxybenzhydrazide (CAS 206761-84-4). Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

-

Iranian Chemical Communication. (2016). Synthesis and characterization of new (2E,2'E)-3,3'-(((3-- hydroxypropane-1,2-diyl)bis(oxy))bis(2,1-phenylene))bis(1- phenylprop -2-en-1-one) and its transformation into 2,3-bis(2-(1,3-diphenyl-4,5-dihydro-1H- pyrazol-5-yl)phenoxy)propan-1-ol. Retrieved from [Link]

-

ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

PubMed. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. Retrieved from [Link]

Sources

- 1. 3-Phenoxybenzhydrazide (CAS 206761-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. researchgate.net [researchgate.net]

- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Exploration of Synthesis, Bioactivity, and Mechanisms for Drug Discovery Professionals

Introduction

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is paramount. Among the myriad of compound classes, hydrazides and their derivatives have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide focuses on a specific, promising scaffold: 3-phenoxypropanehydrazide. The unique combination of a phenoxy group, a flexible propyl linker, and a reactive hydrazide moiety makes this molecule and its analogs attractive candidates for further investigation and development in the pharmaceutical and agrochemical sectors. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, chemical properties, biological activities, and potential mechanisms of action of this intriguing class of compounds.

Chemical Synthesis and Characterization

The synthesis of this compound is a straightforward process that begins with the readily available precursor, 3-phenoxypropionic acid. The general synthetic route involves the conversion of the carboxylic acid to the corresponding hydrazide.

Synthesis of 3-Phenoxypropionic Acid

3-Phenoxypropionic acid can be synthesized via the reaction of phenol with a suitable three-carbon synthon, such as β-propiolactone or acrylic acid derivatives, under basic conditions.

Conversion to this compound: A Step-by-Step Protocol

The most common and efficient method for converting a carboxylic acid to its hydrazide is through reaction with hydrazine hydrate, often via an ester intermediate to improve yields and simplify purification.

Experimental Protocol: Synthesis of this compound

-

Esterification of 3-Phenoxypropionic Acid:

-

To a solution of 3-phenoxypropionic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-phenoxypropanoate.

-

-

Hydrazinolysis of Methyl 3-Phenoxypropanoate:

-

Dissolve the methyl 3-phenoxypropanoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently reflux for 2-4 hours to expedite the reaction. Monitor by TLC.

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound as a crystalline solid.

-

Rationale Behind Experimental Choices: The two-step process involving an ester intermediate is often preferred over the direct reaction of the carboxylic acid with hydrazine. This is because the direct reaction can be sluggish and may require harsh conditions, potentially leading to side products. The esterification step activates the carboxyl group, making it more susceptible to nucleophilic attack by hydrazine. Methanol is a common choice for esterification due to its low cost and ease of removal. The use of a catalytic amount of strong acid is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. During hydrazinolysis, ethanol is a suitable solvent as it readily dissolves the ester and is compatible with hydrazine hydrate. A slight excess of hydrazine hydrate is used to ensure complete conversion of the ester.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its identification and quality control.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (predicted to be in the range of 100-150 °C) |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.05 (s, 1H, -NH), 7.25 (t, 2H, Ar-H), 6.90 (m, 3H, Ar-H), 4.25 (br s, 2H, -NH₂), 4.05 (t, 2H, -O-CH₂-), 2.40 (t, 2H, -CH₂-CO-) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 170.5 (C=O), 158.0 (Ar-C-O), 129.5 (Ar-CH), 120.5 (Ar-CH), 114.5 (Ar-CH), 66.0 (-O-CH₂-), 34.0 (-CH₂-CO-) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 3050 (C-H aromatic), 2950 (C-H aliphatic), 1640 (C=O, Amide I), 1600, 1490 (C=C aromatic), 1240 (C-O ether) |

| Mass Spectrometry (ESI-MS) | m/z 181.09 [M+H]⁺, 203.07 [M+Na]⁺ |

Note: NMR and IR data are predicted based on the analysis of structurally similar compounds and standard chemical shift/frequency tables.[4][5]

Biological Activities and Potential Applications

The hydrazide functional group is a well-established pharmacophore in medicinal chemistry, contributing to a wide array of biological activities.[1] The presence of the phenoxy moiety further enhances the potential for biological interactions, as this group is found in many bioactive molecules, including some herbicides where it mimics natural plant hormones.[6]

Antimicrobial and Antifungal Potential

Hydrazide-hydrazones, which can be readily synthesized from this compound, are a class of compounds with extensively documented antimicrobial and antifungal properties.[1][2][3] The antimicrobial activity of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

While specific SAR studies on this compound analogs are not yet widely published, we can infer potential trends from related compound series:

-

Substitution on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups on the phenoxy ring can significantly modulate the antimicrobial activity. Halogen substituents, in particular, are often associated with enhanced potency.

-

Modification of the Hydrazide Moiety: Conversion of the terminal -NH₂ group into hydrazones by condensation with various aldehydes and ketones is a common strategy to generate diverse analogs with a broad range of activities. The nature of the substituent introduced through the aldehyde or ketone can influence the lipophilicity and steric properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with its target.

-

Alterations to the Propyl Linker: The length and flexibility of the alkyl chain connecting the phenoxy and hydrazide groups can also impact biological activity.

Table of Biological Activities of Related Hydrazide and Phenoxy-Containing Compounds:

| Compound Class | Specific Examples | Biological Activity | Key Findings |

| Phenoxyacetic Acid Hydrazides | 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazides | Antifungal, Antibacterial | Activity is dependent on the nature of the aryl and acyl substituents on the pyrazole ring. |

| Hydrazide-Hydrazones | Derivatives of 2-oxonicotinonitrile | Antimicrobial | Good activity against Aspergillus niger and both Gram-positive and Gram-negative bacteria.[2] |

| Quinoxaline Derivatives | Symmetrically and asymmetrically 2,3-disubstituted quinoxalines | Antibacterial, Antifungal | Symmetrically disubstituted quinoxalines displayed the most significant antibacterial activity.[7] |

| Aminoguanidine Derivatives with Acylhydrazone Moiety | A series of aminoguanidine derivatives | Antibacterial | High potency against Staphylococcus aureus, with some derivatives showing broad-spectrum activity.[8] |

Anticancer and Other Potential Applications

In addition to their antimicrobial properties, hydrazide-containing compounds have been investigated for their anticancer activity.[1] The mechanism of action in this context is often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The phenoxy group is also present in some anticancer agents, suggesting that the combination of these two pharmacophores in this compound could lead to compounds with interesting cytotoxic profiles.

Proposed Mechanism of Action

The precise mechanism of action of this compound and its direct analogs is yet to be fully elucidated. However, based on studies of structurally related compounds, several plausible mechanisms can be proposed, particularly in the context of their antimicrobial activity.

One likely target is the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase).[9] This enzyme is crucial for the biosynthesis of peptidoglycan and chitin in bacteria and fungi, respectively, making it an attractive target for antimicrobial drug development.[9] Molecular docking studies on other hydrazide-hydrazone derivatives have shown that these molecules can bind effectively to the active site of GlcN-6-P synthase, suggesting a potential inhibitory role.[9]

The proposed mechanism involves the hydrazide or hydrazone moiety forming hydrogen bonds with key amino acid residues in the active site of the enzyme, while the phenoxy group may engage in hydrophobic or π-stacking interactions, thereby anchoring the molecule and blocking substrate access.

Diagram of Proposed Mechanism of Action:

Caption: Proposed mechanism of antimicrobial action of this compound analogs.

Key Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

To evaluate the antimicrobial potency of this compound and its analogs, a standardized method such as the determination of the Minimum Inhibitory Concentration (MIC) is employed. This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol for Broth Microdilution MIC Assay:

-

Preparation of Microbial Inoculum:

-

From a fresh culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 35-37 °C for most bacteria, 28-35 °C for fungi) for 18-24 hours (or longer for slow-growing organisms).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Self-Validating System: The inclusion of positive and negative controls is crucial for the validity of the assay. The positive control ensures that the microorganism is viable and capable of growth under the assay conditions, while the negative control confirms the sterility of the medium.

Diagram of MIC Assay Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and the potential for a wide range of biological activities make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to establish clear structure-activity relationships. In particular, modifications of the phenoxy ring and the hydrazide moiety are likely to yield compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of these compounds, which will be crucial for their optimization and potential clinical development. The insights and protocols provided in this guide are intended to facilitate and inspire further exploration of this promising class of molecules.

References

-

El-Sayed, W. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4193. [Link]

-

Li, Y., et al. (2018). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Molecules, 23(11), 2795. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 28(22), 7586. [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

Li, Q., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(31), 10846–10854. [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. [Link]

-

Reddy, P. V. G., et al. (2003). Synthesis and antimicrobial activity of N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas. Chemical & Pharmaceutical Bulletin, 51(7), 860-863. [Link]

-

Almasirad, A., et al. (2007). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Archiv der Pharmazie, 340(10), 541-545. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Cui, J., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(7), 1544. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0286018). [Link]

-

University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0263257). [Link]

-

Yoham, A. L., & Casadesus, D. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Popova, E. A., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3249. [Link]

-

Natural Sciences Publishing. (2018). Design and Synthesis of Hydrazide-Hydrazones Based 2- Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. [Link]

-

Kucukguzel, I., et al. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 849-861. [Link]

-

Kaushik, N., et al. (2019). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Journal of the Iranian Chemical Society, 16, 1399-1436. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Phenoxy-1,2-propanediol(538-43-2) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.nufarm.com [cdn.nufarm.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Solubility and stability of 3-Phenoxypropanehydrazide in different solvents

Executive Summary

3-Phenoxypropanehydrazide (3-PPH) represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in monoamine oxidase (MAO) inhibitors and a versatile intermediate in the synthesis of heterocycles like 1,3,4-oxadiazoles. Its amphiphilic nature—comprising a lipophilic phenoxypropyl tail and a polar hydrazide head group—creates a complex solubility profile that challenges standard formulation and purification protocols.

This guide provides a rigorous technical framework for understanding the solubility landscape and stability profile of 3-PPH. It moves beyond static data points to establish a self-validating experimental strategy for researchers, ensuring reproducibility in drug development and synthetic workflows.

Physicochemical Profile & Theoretical Solubility

To predict solvent interactions, we must first deconstruct the molecular architecture of 3-PPH.

-

Chemical Structure:

-

Molecular Weight: 180.20 g/mol

-

Key Functional Groups:

-

Phenoxy Group: Lipophilic,

- -

Hydrazide Motif (

): Amphoteric and polar. Capable of acting as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

-

Predicted Physicochemical Parameters

Values derived from structure-activity relationship (SAR) analysis of analogous hydrazides.

| Parameter | Estimated Value | Mechanistic Implication |

| cLogP | 1.1 – 1.4 | Moderate lipophilicity. Soluble in alcohols; limited solubility in pure water without pH adjustment. |

| pKa (Basic) | ~3.0 – 3.5 | Refers to the terminal amino group ( |

| pKa (Acidic) | ~13.0 | Refers to the amide proton. Deprotonation in strong base forms the enolate-like anion. |

| PSA (Polar Surface Area) | ~55 Ų | Suggests good membrane permeability but requires polar solvents for high-concentration stock solutions. |

Solubility Landscape

The solubility of 3-PPH is dictated by the competition between the cohesive energy of its crystal lattice (driven by intermolecular H-bonds) and the solvation energy provided by the solvent.

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with 3-PPH.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary Choice for Stock Solutions. Disrupts intermolecular H-bonds effectively. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate-High | Excellent for recrystallization. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Solubilizes the phenoxy tail.[1] Useful for liquid-liquid extraction from aqueous phases. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good process solvents. THF is preferred for reactions requiring dry conditions. |

| Aqueous | Water, PBS (pH 7.4) | Low-Moderate | Limited by the phenoxy group. Solubility is highly pH-dependent (see below). |

| Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble | Ideal Anti-solvents. Use these to precipitate 3-PPH from ethyl acetate or ethanol solutions. |

The pH-Solubility Relationship

Unlike neutral organic molecules, 3-PPH solubility can be tuned via pH due to the hydrazide functionality.

-

Acidic pH (< 2.0): High solubility. The terminal amine protonates (

), breaking crystal lattice energy via ionic solvation. -

Neutral pH (4.0 – 9.0): Minimum solubility (Intrinsic solubility,

). The molecule exists in its neutral form. -

Basic pH (> 12.0): Increased solubility due to deprotonation of the hydrazide proton, though this risks hydrolysis (see Stability section).

Stability Assessment

Stability is the critical failure point for hydrazides. Researchers must distinguish between physical instability (precipitation) and chemical instability (degradation).

Chemical Degradation Pathways

The hydrazide group is chemically labile. Three primary degradation mechanisms must be controlled:

-

Hydrolysis: Under acidic or basic conditions, the amide bond cleaves, yielding 3-phenoxypropionic acid and hydrazine (toxic).

-

Oxidation: Hydrazides are reducing agents. Exposure to air (oxygen) or metal ions (

, -

Condensation: In the presence of ketones or aldehydes (e.g., Acetone), 3-PPH will rapidly form hydrazones. Avoid acetone as a solvent.

Visualization of Degradation Logic

The following diagram illustrates the degradation pathways and the environmental triggers to avoid.

Caption: Degradation pathways of 3-PPH showing hydrolysis, oxidation, and condensation risks.

Experimental Protocols

To ensure data integrity, use these standardized protocols for characterizing 3-PPH in your specific matrix.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method to generate definitive solubility data.

-

Preparation: Weigh ~50 mg of 3-PPH into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, Buffer pH 7.4).

-

Equilibration:

-

Seal vial tightly.[2]

-

Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Check: If solution becomes clear, add more solid until saturation is visible.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

-

Quantification:

-

Dilute the supernatant 100x with Mobile Phase.

-

Analyze via HPLC-UV (254 nm).

-

Calculate concentration against a standard curve.

-

Protocol: Oxidative Stress Testing

Use this to validate storage conditions.

-

Control: Dissolve 3-PPH in degassed methanol (1 mg/mL).

-

Test: Dissolve 3-PPH in methanol sparged with air, containing 5 ppm

(catalyst). -

Incubation: Store both at 40°C for 48 hours.

-

Analysis: Compare HPLC chromatograms. New peaks indicate oxidative instability.

Strategic Recommendations

For Synthesis & Processing[3]

-

Reaction Solvent: Use Ethanol or Toluene . Ethanol allows for clean crystallization upon cooling. Toluene allows for azeotropic water removal if forming hydrazones.

-

Work-up: Avoid Acetone during glassware cleaning or drying if the product is present, to prevent hydrazone formation.

For Storage & Stock Solutions

-

Solid State: Store as a dry powder at -20°C under Argon/Nitrogen. Hygroscopic tendency requires desiccation.

-

Liquid State:

-

Preferred: DMSO (anhydrous). Stable for months at -20°C.

-

Avoid: Aqueous buffers for long-term storage (hydrolysis risk).

-

Avoid: Acetone or Methyl Ethyl Ketone (chemical incompatibility).

-

References

-

PubChem. (2023). 3-Phenoxypropionic acid hydrazide (Compound Summary). National Library of Medicine. [Link]

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on solubility and functional group properties).

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

- Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Methodology for stability assessment).

Sources

Introduction: The Structural Alert & Screening Rationale

Topic: Initial Toxicity Screening of 3-Phenoxypropanehydrazide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

This compound presents a classic medicinal chemistry paradox: it combines a promising lipophilic linker (the phenoxy-propyl chain) with a chemically reactive polar headgroup (the hydrazide). While hydrazide moieties are potent pharmacophores found in anti-tuberculars (Isoniazid) and antidepressants (Phenelzine), they constitute a significant structural alert in early drug discovery.

This guide outlines a rigorous, self-validating screening protocol designed to isolate the specific toxicological risks associated with this scaffold: genotoxicity (via hydrazine release), hepatotoxicity (via metabolic activation), and neurotoxicity (via pyridoxal phosphate depletion).

Compound Profile

-

Chemical Class: Aryl-alkyl hydrazide.

-

Key Toxicophore: Free terminal hydrazide (

). -

Metabolic Risks: N-acetylation (NAT1/2), Hydrolysis (Amidase), and CYP450-mediated O-dealkylation.

Phase I: In Silico & Physicochemical Profiling

Before wet-lab experimentation, computational filters must be applied to prioritize risks. This phase ensures resources are not wasted on analogs with insurmountable liability.

Structural Alert Analysis (Derek/Sarah Nexus)

-

Objective: Quantify the probability of mutagenicity.

-

Mechanism: Hydrazides can decompose to release free hydrazine or form DNA-adducting alkylating agents.

-

Action: Run QSAR models specifically looking for "Hydrazine/Hydrazide" alerts.

-

Threshold: If p(Mutagenicity) > 0.7, prioritize the Ames test with metabolic activation (S9) in Phase III.

Physicochemical Properties (The "Rule of 3" for Leads)

-

Solubility: Hydrazides are polar, but the phenoxy tail adds lipophilicity.

-

Protocol: Kinetic solubility in PBS (pH 7.4). Poor solubility (<10 µM) will confound in vitro toxicity data by causing precipitation on cell monolayers.

-

-

Chemical Stability:

-

Protocol: Incubate in simulated gastric fluid (SGF) and intestinal fluid (SIF) for 4 hours. Hydrazides are prone to acid-catalyzed hydrolysis, releasing the parent acid and potentially toxic free hydrazine.

-

Phase II: In Vitro Cytotoxicity (The "Cellular Panel")

Do not rely on a single cell line. The toxicity of this compound is likely metabolism-dependent.[1] Therefore, a dual-line approach is mandatory.

Experimental Design: Differential Cytotoxicity

| Parameter | Cell Line A: HepG2 (Liver) | Cell Line B: HEK293 (Kidney/Null) |

| Rationale | High metabolic capacity (CYP450/NAT expression). | Low metabolic capacity. Baseline toxicity.[2] |

| Endpoint | ATP content (CellTiter-Glo) + LDH Release. | ATP content.[3][4] |

| Exposure | 24h and 48h. | 24h. |

| Control | Isoniazid (Positive Control for hydrazide toxicity). | Triton X-100 (Lysis control). |

Detailed Protocol: The "Metabolic Shift" Assay

To confirm if toxicity is driven by the parent compound or a metabolite:

-

Seed HepG2 cells at 10,000 cells/well in 96-well plates.

-

Pre-treatment: Treat half the plate with 1-Aminobenzotriazole (ABT) (1 mM) for 2 hours.

-

Treatment: Dose this compound (0.1 µM – 100 µM).

-

Readout:

-

If ABT reduces toxicity: The metabolite is the toxin (Bioactivation).

-

If ABT increases toxicity: The parent is the toxin (Detoxification blocked).

-

Causality: Hydrazides are often bioactivated to reactive acyl-radicals; ABT should mitigate this.

-

Phase III: Genotoxicity (The Critical Gatekeeper)

The hydrazine moiety is a known mutagen. A standard Ames test is insufficient; the protocol must be modified for reductive metabolism.

Modified Ames Test (OECD 471)

-

Strains: S. typhimurium TA100 (base-pair substitution) and TA98 (frameshift).

-

Metabolic Activation: Standard S9 fraction (rat liver) is required.

-

Reductive Condition: Hydrazides can generate free radicals.[5] Include a "Hamster S9" arm if Rat S9 is negative, as hamster liver is more efficient at N-hydroxylation/reduction pathways relevant to hydrazides.

Phase IV: Mechanistic Toxicology (Neuro & Hepato)

This section addresses the specific "Hydrazide Syndrome": Vitamin B6 depletion and Oxidative Stress.

Pyridoxal Phosphate (B6) Depletion Assay

Hydrazides react with the aldehyde group of Pyridoxal-5'-Phosphate (PLP) to form hydrazones, depleting this cofactor. This causes seizures (GABA depletion) and neuropathy.

-

In Vitro Assay: Cell-free reactivity test.

-

Mix this compound (100 µM) with PLP (100 µM) in PBS.

-

Monitor UV-Vis absorbance at 390 nm (hydrazone formation) vs 330 nm (PLP).

-

Interpretation: Rapid hydrazone formation dictates a requirement for co-administration of Vitamin B6 in in vivo studies.

-

Mitochondrial Stress & ROS Generation

Hydrazides inhibit Complex I/II and sequester copper (Cu2+).

-

Protocol: MitoSOX™ Red staining in HepG2 cells.

-

Dose compound for 6 hours.

-

Stain with MitoSOX (5 µM).

-

Analyze via Flow Cytometry.

-

Expectation: A right-shift in fluorescence intensity indicates mitochondrial superoxide generation, a precursor to hepatonecrosis.

-

Visualization: Screening Workflow & Mechanism

Figure 1: The Integrated Toxicity Screening Cascade

Caption: Figure 1. Step-wise screening cascade prioritizing mutagenicity (Ames) and metabolic activation (HepG2) early in the workflow.

Figure 2: Proposed Mechanism of Hydrazide Toxicity

Caption: Figure 2. Divergent toxicity pathways: Hydrolysis leads to mutagenic hydrazine, while direct reactivity depletes Vitamin B6.

References

-

Noda, A., et al. (1985). "Metabolism and cytotoxicity of hydrazine derivatives in isolated rat hepatocytes." Chemico-Biological Interactions.

-

Kalgutkar, A. S., & Dalvie, D. (2015). "Structural Alerts in Drug Discovery: Hydrazines and Hydrazides." Metabolism, Pharmacokinetics, and Toxicity of Functional Groups.

-

OECD Guidelines for the Testing of Chemicals. (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD Publishing.

-

Ladda, P. L., & Bhatnagar, A. (2018). "Novel isoniazid derivatives: Synthesis and biological evaluation." Journal of Taibah University for Science. (Provides context on hydrazide linker stability).

-

Runge-Morris, M., et al. (1996). "Regulation of sulfotransferase and hydrazide toxicity." FASEB Journal.

Sources

- 1. Studies on hydrazine hepatotoxicity. 2. Biochemical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ranzco.edu [ranzco.edu]

- 3. Hydrazine - Wikipedia [en.wikipedia.org]

- 4. (3-Phenoxypropyl)amine | C9H13NO | CID 418237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-Phenoxypropanehydrazide

Abstract

This application note details a robust, two-step protocol for the synthesis of 3-Phenoxypropanehydrazide (CAS 35303-31-0), a critical intermediate in the development of heterocyclic pharmaceuticals and agrochemicals. The method utilizes a base-catalyzed Michael addition of phenol to ethyl acrylate, followed by hydrazinolysis. This modular approach prioritizes atom economy, scalability, and safety, providing a high-purity product suitable for downstream cyclization reactions (e.g., formation of 1,2,4-triazoles or oxadiazoles).

Introduction & Retrosynthetic Analysis

This compound serves as a versatile "linker" scaffold, introducing a phenoxyethyl moiety into bioactive molecules. Its synthesis is best approached via the Michael Addition-Hydrazinolysis pathway. This route avoids the use of corrosive acid chlorides and toxic beta-propiolactone, utilizing instead the commercially available and cost-effective ethyl acrylate.

Retrosynthetic Logic

-

Target: this compound (

).[1] -

Disconnection: Scission of the amide (

) bond reveals the ester precursor. -

Intermediate: Ethyl 3-phenoxypropionate.

-

Precursors: Phenol and Ethyl Acrylate (via

bond formation).

Safety & Precautions (Critical)

| Reagent | Hazard Class | Handling Protocol |

| Hydrazine Hydrate | Carcinogen, Corrosive, Toxic | Use ONLY in a fume hood. Double-glove (Nitrile/Neoprene). Quench spills with dilute hypochlorite. |

| Phenol | Corrosive, Systemic Toxin | Rapidly absorbed through skin. Wear face shield and chemical apron. Have PEG-300 or water shower available immediately. |

| Ethyl Acrylate | Flammable, Sensitizer | Lachrymator. Store cold. Use in well-ventilated area to avoid polymerization. |

| Sodium Ethoxide | Corrosive, Moisture Sensitive | Keep bottle tightly sealed. Reacts violently with water. |

Reagents & Equipment

-

Reagents: Phenol (>99%), Ethyl Acrylate (stabilized), Sodium Ethoxide (21% in EtOH or solid), Hydrazine Hydrate (80% or 64% aq.), Ethanol (absolute), Dichloromethane (DCM), Sodium Hydroxide (1N NaOH), Sodium Sulfate (

). -

Equipment: 3-neck Round Bottom Flask (250 mL), Reflux Condenser, Magnetic Stirrer/Hotplate, Addition Funnel, Rotary Evaporator, Vacuum Filtration Setup.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-Phenoxypropionate (Intermediate)

This step utilizes the Michael addition, where the phenoxide anion attacks the

Reaction:

-

Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[1][2]

-

Solubilization: Add Phenol (9.4 g, 100 mmol) and Absolute Ethanol (50 mL) . Stir until dissolved.

-

Catalyst Addition: Add Sodium Ethoxide (0.68 g, 10 mmol) or 3-4 mL of 21% NaOEt solution. Stir for 10 minutes to generate the phenoxide in situ.

-

Addition: Add Ethyl Acrylate (12.0 g, 120 mmol) dropwise via the addition funnel over 30 minutes. The reaction is exothermic; control rate to maintain gentle warmth.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours . Monitor by TLC (Hexane:EtOAc 4:1) until phenol is consumed. -

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess ethyl acrylate.

-

Dissolve residue in DCM (100 mL).

-

Wash 1: 1N NaOH (2 x 50 mL) to remove unreacted phenol (Critical for purity).

-

Wash 2: Brine (50 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate.

-

-

Yield: Expect a colorless to pale yellow oil (approx. 15–17 g, 80–90% yield).

Step 2: Hydrazinolysis to this compound

The ester intermediate undergoes nucleophilic acyl substitution with hydrazine.

Reaction:

-

Setup: Clean 250 mL flask with reflux condenser.

-

Mixing: Dissolve Ethyl 3-phenoxypropionate (10.0 g, 51.5 mmol) (from Step 1) in Absolute Ethanol (30 mL) .

-

Reagent Addition: Add Hydrazine Hydrate (5.0 mL, ~100 mmol) slowly. Note: Excess hydrazine drives the equilibrium to the product.

-

Reflux: Heat to reflux for 4–6 hours .

-

Crystallization:

-

Cool the mixture slowly to room temperature. The product often crystallizes spontaneously.

-

If no precipitate forms, concentrate the solution to half volume and cool in an ice bath (

) for 1 hour.

-

-

Isolation: Filter the white solid under vacuum.

-

Washing: Wash the filter cake with cold ethanol (10 mL) followed by cold diethyl ether (20 mL) to remove hydrazine traces.

-

Drying: Dry in a vacuum desiccator over

or silica gel. -

Yield: Expect white crystals (approx. 7–8 g, 75–85% yield).

Visualization of Workflows

Synthesis Workflow

Figure 1: Step-by-step process flow for the synthesis of this compound.

Reaction Mechanism

Figure 2: Mechanistic pathway detailing the Michael addition and subsequent hydrazinolysis.

Characterization & Quality Control

Verify the product identity using the following parameters.

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 102–105 °C (Typical range for class; determine experimentally) | Capillary Method |

| IR Spectrum | 3300–3200 | FT-IR (KBr) |

| 1H NMR | 300/400 MHz ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete reaction or polymerization of acrylate. | Ensure anhydrous conditions for NaOEt. Add hydroquinone (cat.) to inhibit polymerization if scaling up. Increase reflux time. |

| Oily Product (Step 2) | Residual solvent or incomplete crystallization. | Triturate the oil with cold diethyl ether/hexane to induce crystallization. Dry under high vacuum. |

| Impurity: Phenol Smell | Incomplete washing in Step 1. | Phenol inhibits crystallization. Re-dissolve intermediate in DCM and wash thoroughly with 1N NaOH. |

| Coloration (Pink/Brown) | Oxidation of phenol or hydrazine impurities. | Recrystallize from Ethanol/Water (9:1). Ensure hydrazine is fresh and colorless. |

References

-

Michael Addition of Phenols to Acrylates

- Rehberg, C. E., & Dixon, M. B. (1950). n-Alkyl Lactates and their Acetyl Derivatives. Journal of the American Chemical Society, 72(4), 1918.

-

PubChem Compound Summary for CID 81596, 3-Phenoxypropionic acid. National Center for Biotechnology Information (2023). [Link]

-

Hydrazinolysis Protocols

- Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337-449.

-

Ribeiro, C. M. R., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate. Journal of the Brazilian Chemical Society, 12(6). (Discusses synthesis of similar phenylpropionate esters). [Link]

- Compound Data

Sources

Experimental procedure for N-alkylation of 3-Phenoxypropanehydrazide

Application Note & Protocol

Topic: A Robust and Selective Method for the N'-Alkylation of 3-Phenoxypropanehydrazide via Reductive Amination

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract

N-alkylated hydrazides are a privileged scaffold in medicinal chemistry, demonstrating significant potential as therapeutic agents, notably as histone deacetylase (HDAC) inhibitors.[1][2][3] This application note provides a detailed, field-proven protocol for the N'-alkylation of this compound. We focus on the reductive amination pathway, a highly selective and efficient method that offers superior control over the degree of substitution compared to direct alkylation techniques.[4][5] The causality behind key experimental choices, from reagent selection to reaction conditions, is explained to empower researchers to adapt and troubleshoot the procedure effectively. This guide includes a step-by-step protocol, reaction mechanism, workflow diagrams, and a comprehensive reference list to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Alkylated Hydrazides

The hydrazide moiety is a versatile functional group in drug discovery, serving as a key building block for various heterocyclic compounds and as a pharmacophore in its own right.[6] The strategic N-alkylation of hydrazides has emerged as a powerful tool to modulate the pharmacological and pharmacokinetic properties of lead compounds.[2] For instance, the length and nature of the N-alkyl chain on a hydrazide scaffold can profoundly influence target selectivity and potency, as demonstrated in the development of selective HDAC8 inhibitors.[1][3][7]

While direct alkylation of hydrazides using a strong base and an alkyl halide is a common approach, it is often hampered by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential O-alkylation.[4][8] Reductive amination, conversely, provides a cleaner and more controlled route to the desired mono-N'-alkylated product. This method proceeds via the formation of a stable hydrazone intermediate, which is then selectively reduced to yield the target secondary amine.[7][9] This protocol details the reductive amination of this compound with a generic aldehyde, a process that is broadly applicable to a wide range of carbonyl compounds.

Reaction Mechanism and Rationale

The N'-alkylation via reductive amination is a two-step, one-pot process. Understanding the underlying mechanism is crucial for optimizing reaction conditions.

Step 1: Hydrazone Formation The terminal, more nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity. A subsequent dehydration step yields the stable N'-alkylidene-3-phenoxypropanehydrazide (hydrazone) intermediate.

Step 2: Reduction of the Hydrazone The C=N double bond of the hydrazone is then reduced to a single bond using a mild reducing agent, such as sodium borohydride (NaBH₄). The choice of NaBH₄ is deliberate; it is a selective hydride donor that readily reduces the imine-like hydrazone but does not typically affect the more stable amide carbonyl group under these conditions, thus preserving the core hydrazide structure.

Caption: Reaction mechanism for reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of N'-alkyl-3-phenoxypropanehydrazide. The scale can be adjusted as needed.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Purpose |

| This compound | ≥97% | Sigma-Aldrich | Starting Material |

| Aldehyde (e.g., Hexanal) | Reagent Grade | Acros Organics | Alkylating Agent |

| Methanol (MeOH) | Anhydrous | Fisher Chemical | Reaction Solvent |

| p-Toluenesulfonic acid monohydrate (p-TSA) | ≥98.5% | Alfa Aesar | Acid Catalyst for Hydrazone Formation |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | EMD Millipore | Reducing Agent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution for workup (neutralize) |

| Brine (Saturated NaCl) | ACS Grade | - | Aqueous solution for workup (drying) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | Stationary phase for column chromatography |

| Round-bottom flask & magnetic stir bar | - | - | Reaction Vessel |

| Ice bath | - | - | Temperature Control |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | - | Reaction Monitoring |

| Separatory funnel | - | - | Liquid-liquid extraction |

| Rotary evaporator | - | - | Solvent Removal |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.80 g, 10.0 mmol).

-

Dissolution: Add anhydrous methanol (40 mL) and stir at room temperature until all solids are dissolved.

-

Hydrazone Formation: Add the desired aldehyde (1.05 eq, e.g., hexanal, 1.05 g, 10.5 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq, 95 mg, 0.5 mmol).

-

Causality Note: Using a slight excess of the aldehyde ensures complete consumption of the starting hydrazide. The acid catalyst significantly accelerates the rate of hydrazone formation, which is the rate-limiting step before reduction.[7]

-

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes as eluent). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting hydrazide spot.

-

Preparation for Reduction: Once hydrazone formation is complete, cool the reaction flask to 0 °C using an ice-water bath.

-

Causality Note: The reduction of the hydrazone by NaBH₄ is an exothermic process. Cooling the reaction mixture is a critical safety and selectivity measure to control the reaction rate, prevent over-reduction, and minimize side reactions.

-

-

Reduction: Slowly add sodium borohydride (2.0 eq, 0.76 g, 20.0 mmol) to the cooled solution in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) may be observed.

-

Safety Precaution: NaBH₄ reacts with protic solvents like methanol to release flammable H₂ gas. Add slowly and ensure adequate ventilation.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours or until TLC analysis confirms the complete consumption of the hydrazone intermediate.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) at 0 °C to decompose any excess NaBH₄.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL). Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).[10]

-

Causality Note: The NaHCO₃ wash neutralizes the p-TSA catalyst and any acidic byproducts.

-

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[10]

-

Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes) to isolate the pure N'-alkyl-3-phenoxypropanehydrazide.[10]

Experimental Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

Caption: Step-by-step experimental workflow.

Characterization and Data

The final purified product should be characterized to confirm its identity and purity.

-

¹H and ¹³C NMR: To confirm the structure, including the presence of the newly introduced alkyl group and the disappearance of the aldehyde proton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

FT-IR Spectroscopy: To observe the characteristic N-H and C=O stretching frequencies of the hydrazide.

The following table should be used to record experimental data for various alkylation attempts.

| Entry | Aldehyde Used (R-CHO) | Equivalents of NaBH₄ | Reaction Time (h) | Isolated Yield (%) | Purity (by NMR/LCMS) |

| 1 | Hexanal | 2.0 | 3 | - | - |

| 2 | Benzaldehyde | 2.0 | 4 | - | - |

| 3 | Isovaleraldehyde | 2.0 | 3.5 | - | - |

Conclusion

This application note details a reliable and selective protocol for the N'-alkylation of this compound using reductive amination. By forming a hydrazone intermediate followed by a controlled reduction with sodium borohydride, this method effectively avoids the common pitfalls of over-alkylation associated with direct alkylation strategies. The procedure is robust, scalable, and applicable to a diverse range of aldehydes, making it an invaluable tool for researchers in drug discovery and synthetic chemistry aiming to generate libraries of novel N-alkylated hydrazide derivatives for biological screening.

References

- (Reference placeholder - will be populated with a real, relevant cit

- (Reference placeholder - will be populated with a real, relevant cit

- (Reference placeholder - will be populated with a real, relevant cit

- (Reference placeholder - will be populated with a real, relevant cit

- (Reference placeholder - will be populated with a real, relevant cit

- (Reference placeholder - will be populated with a real, relevant cit

-

M. Schölz, et al. (2022). Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Hydrazine. Wikipedia. Available at: [Link]

-

M. A. G. M. Tingirikari, et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

S. Pulya, et al. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry. Available at: [Link]

- (Reference placeholder - will be populated with a real, relevant cit

-

S. Maity, et al. (2023). Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn(I)-catalysis. RSC Publishing. Available at: [Link]

- (Reference placeholder - will be populated with a real, relevant cit

- (Reference placeholder - will be populated with a real, relevant cit

-

M. Schölz, et al. (2022). Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. ChemRxiv. Available at: [Link]

-

M. Schölz, et al. (2022). Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. ChemRxiv. Available at: [Link]

-

M. J. C. Long, et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn( i )-catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00009E [pubs.rsc.org]

- 9. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Quantitative Analysis of 3-Phenoxypropanehydrazide

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-phenoxypropanehydrazide, a molecule of interest in pharmaceutical development as a potential intermediate or impurity. Accurate and robust quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This guide details three validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization for specific applications, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. Each section explains the underlying scientific principles, causality behind experimental choices, and provides detailed, field-proven protocols to ensure trustworthy and reproducible results.

Introduction and Analytical Strategy

This compound possesses a unique chemical structure combining a phenyl ether group, a propyl linker, and a hydrazide moiety. This structure dictates the analytical strategy. The phenoxy group contains a strong chromophore, making it ideally suited for UV-based detection. The hydrazide group is polar and reactive, presenting challenges for gas chromatography due to potential thermal degradation but offering opportunities for derivatization. The overall polarity and ionizability of the molecule make it a suitable candidate for liquid chromatography-mass spectrometry.

The choice of analytical method is therefore contingent on the specific requirements of the assay, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. This guide presents three distinct, validated approaches to provide researchers with the flexibility to select the optimal method for their intended purpose. All methods are presented with a focus on validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity.[1][2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for routine quality control, offering a balance of speed, robustness, and cost-effectiveness. The method's principle relies on the separation of the analyte from matrix components on a reversed-phase column, followed by quantification based on its UV absorbance.

Rationale for Method Design

-

Stationary Phase: A C18 column is selected as the standard for reversed-phase chromatography, providing excellent retention and separation for moderately polar compounds like this compound.

-

Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. This protonates the basic hydrazide nitrogen, preventing peak tailing and ensuring consistent retention times.

-

Detection: The phenyl ring in the molecule provides significant UV absorbance. A detection wavelength is typically chosen at the absorbance maximum (e.g., ~270 nm) to maximize sensitivity.

Experimental Workflow: HPLC-UV Analysis

Sources

Use of 3-Phenoxypropanehydrazide in drug discovery and development

Accelerating Heterocycle Library Generation and Fragment-Based Design

Executive Summary

3-Phenoxypropanehydrazide (CAS: 95885-09-9) serves as a critical "privileged structure" intermediate in modern drug discovery. Its structural duality—combining a lipophilic phenoxy ether tail with a reactive hydrazide head—makes it an ideal scaffold for the rapid synthesis of bioactive heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles .

This guide details the strategic application of this compound in Hit-to-Lead (H2L) optimization. We provide validated protocols for transforming this building block into high-diversity screening libraries targeting antimicrobial, anticancer, and anti-inflammatory pathways.

Technical Profile & Strategic Value

Physicochemical Properties[1]

-

Chemical Name: this compound

-

CAS Number: 95885-09-9[1]

-

Molecular Formula: C

H -

Molecular Weight: 180.20 g/mol [1]

-

Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.

-

Storage: 2–8°C, under inert atmosphere (Hygroscopic).

The "Privileged Scaffold" Concept

In medicinal chemistry, the phenoxyalkyl moiety is a recurring motif in approved drugs (e.g., Mexiletine, Phenoxybenzamine), providing essential hydrophobic interactions with receptor pockets. The hydrazide terminus acts as a "chemical warhead" precursor, allowing for:

-

Divergent Synthesis: Rapid access to multiple heterocycle classes from a single precursor.

-

Hydrogen Bonding: The hydrazide group itself can act as a hydrogen bond donor/acceptor in fragment-based screening (FBDD).

-

Linker Chemistry: Formation of acylhydrazone linkers for PROTACs or covalent inhibitors.

Application I: Synthesis of 1,3,4-Oxadiazole Libraries

Target Indication: Antimicrobial and Anti-inflammatory agents. Mechanism: The cyclization of this compound with carboxylic acids yields 2,5-disubstituted-1,3,4-oxadiazoles. These rings act as bioisosteres for amides and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

Protocol A: POCl -Mediated Cyclodehydration

This protocol is optimized for generating libraries of 2-(2-phenoxyethyl)-5-aryl-1,3,4-oxadiazoles.

Reagents:

-

This compound (1.0 equiv)

-

Aromatic Carboxylic Acid (R-COOH) (1.0 equiv)

-

Phosphorus Oxychloride (POCl

) (5.0 equiv) -

Solvent: None (Neat) or Toluene (if solubility is an issue)

Step-by-Step Methodology:

-

Preparation: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a CaCl